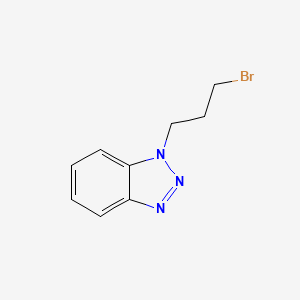

1-(3-bromopropyl)-1H-benzotriazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN3 |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

1-(3-bromopropyl)benzotriazole |

InChI |

InChI=1S/C9H10BrN3/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2 |

InChI Key |

BVDCQSJSEVYRCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl 1h Benzotriazole

Direct N-Alkylation Strategies for 1H-Benzotriazole with Halogenated Alkyl Chains

The most common approach to synthesizing 1-(3-bromopropyl)-1H-benzotriazole involves the direct N-alkylation of the 1H-benzotriazole nucleus. This method is predicated on the reaction between 1H-benzotriazole and a suitable halogenated alkyl chain, typically 1,3-dibromopropane (B121459). A key challenge in this synthesis is the potential for the formation of two isomeric products: the desired 1-substituted derivative and the 2-substituted isomer. ias.ac.ingsconlinepress.com Generally, the 1H-substituted isomer is the predominant product in both solid and solution phases. ias.ac.ingsconlinepress.com

Solvent-Based Alkylation Approaches

In a typical solvent-based approach, 1H-benzotriazole is reacted with 1,3-dibromopropane in the presence of a base and a suitable solvent. The choice of base and solvent can significantly influence the reaction's yield and regioselectivity. For instance, the use of potassium carbonate in dimethylformamide (DMF) is a frequently cited method for this transformation. researchgate.net This combination facilitates the deprotonation of the benzotriazole (B28993), forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the 1,3-dibromopropane.

A study detailed the synthesis of 1-(3-bromopropoxy)-1H-benzo[d] researchgate.netnih.govtriazole, a related compound, by reacting 1-hydroxybenzotriazole (B26582) with 1,3-dibromopropane using potassium carbonate in DMF. researchgate.net While not the exact target compound, this illustrates the general conditions often employed for such alkylations. Another common base used in these reactions is sodium hydroxide. tsijournals.com

Solvent-Free Alkylation Techniques

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, leading to the exploration of solvent-free reaction conditions. An efficient and highly regioselective N-alkylation of benzotriazole has been described using silica (B1680970) gel, potassium carbonate, and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions. gsconlinepress.comgsconlinepress.com This solvent-free method offers several advantages, including shorter reaction times, operational simplicity, and reduced environmental impact, while producing 1-alkyl benzotriazoles in moderate to high yields. gsconlinepress.com

Multi-Step Synthesis from Precursor Molecules

While direct alkylation is the most straightforward route, multi-step syntheses can also be employed, often starting from o-phenylenediamine (B120857). The synthesis of the parent 1H-benzotriazole typically involves the diazotization of o-phenylenediamine with sodium nitrite (B80452) in acetic acid, followed by spontaneous cyclization. gsconlinepress.comguidechem.com Once the benzotriazole ring system is formed, the N-alkylation step can proceed as described in the direct alkylation strategies.

Another multi-step approach could involve the initial synthesis of a precursor containing the desired propyl chain, which is then used to form the benzotriazole ring. However, the direct alkylation of pre-formed 1H-benzotriazole is generally the more common and efficient method for preparing this compound.

Advanced Reaction Conditions and Catalysis in N-Alkylation

To improve the efficiency, selectivity, and sustainability of the N-alkylation of benzotriazole, various advanced reaction conditions and catalytic systems have been investigated.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.net The N-alkylation of benzotriazole can be significantly expedited using microwave irradiation. tsijournals.comnih.gov Studies have shown that microwave-assisted syntheses of benzotriazole derivatives can lead to higher yields in drastically reduced reaction times compared to conventional heating methods. nih.gov For example, a conventional reflux reaction that might take several hours can often be completed in a matter of minutes under microwave irradiation. nih.gov This technique has been successfully applied to the N-alkylation of benzotriazole with various alkyl halides, often in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 3-6 hours | 65% | nih.gov |

| Microwave Irradiation | 3-6.5 minutes | 75% | nih.gov |

| Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Benzotriazole Derivative |

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is another valuable technique for facilitating reactions between reactants in immiscible phases. biomedres.uscrdeepjournal.org In the context of N-alkylation, PTC can enhance the reaction rate and yield by transporting the benzotriazole anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. core.ac.uk A common phase-transfer catalyst used for such reactions is tetrabutylammonium bromide (TBAB). gsconlinepress.com The use of PTC can often allow for the use of milder reaction conditions and less expensive bases, such as sodium hydroxide. phasetransfer.com This methodology has been shown to be highly effective for the selective mono-alkylation of various substrates. crdeepjournal.org

| Catalyst | Reaction Type | Advantages | Reference |

| Tetrabutylammonium Bromide (TBAB) | Solid-Liquid PTC | Increased reaction rate, high selectivity | gsconlinepress.comcrdeepjournal.org |

| Quaternary Ammonium (B1175870) Salts | Liquid-Liquid PTC | Mild conditions, improved yield | numberanalytics.com |

| Table 2: Examples of Phase-Transfer Catalysts in Alkylation Reactions |

Chemical Transformations and Reactivity Studies of 1 3 Bromopropyl 1h Benzotriazole

Reactions at the Bromine Moiety

The carbon-bromine bond in the propyl chain of 1-(3-bromopropyl)-1H-benzotriazole is the primary site for a variety of nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the benzotriazole (B28993) ring can influence the reactivity of the alkyl bromide.

Nucleophilic Substitution Reactions (SN1, SN2)

The primary alkyl bromide structure of this compound favors the SN2 mechanism for nucleophilic substitution. In this one-step process, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A wide array of nucleophiles can be employed to introduce new functional groups, thereby creating a diverse library of 1-substituted propyl-1H-benzotriazoles.

Common nucleophiles include amines, alkoxides, thiolates, and azide (B81097) ions. For instance, reaction with primary or secondary amines yields the corresponding N-substituted 3-(1H-benzotriazol-1-yl)propan-1-amines. Similarly, alkoxides and thiolates react to form ethers and thioethers, respectively. The use of sodium azide provides a convenient route to 1-(3-azidopropyl)-1H-benzotriazole, a precursor for further "click" chemistry or reduction to the corresponding amine. google.com

While the SN2 pathway is predominant, under specific conditions that favor the formation of a carbocation intermediate (e.g., in a polar, protic solvent with a weak nucleophile), an SN1 mechanism might be possible, although less common for primary alkyl halides.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound This table is generated based on established principles of nucleophilic substitution reactions for primary alkyl halides. Specific experimental data for this compound may vary.

| Nucleophile | Reagent Example | Product | Reaction Conditions | Typical Yield (%) |

| Amine | Ammonia (B1221849) | 1-(3-aminopropyl)-1H-benzotriazole | Ethanolic ammonia, sealed tube, heat | 60-80 |

| Alkoxide | Sodium methoxide | 1-(3-methoxypropyl)-1H-benzotriazole | Methanol, reflux | 70-90 |

| Thiolate | Sodium thiophenoxide | 1-(3-(phenylthio)propyl)-1H-benzotriazole | Ethanol, room temperature | 80-95 |

| Azide | Sodium azide | 1-(3-azidopropyl)-1H-benzotriazole | DMF, 80 °C | >90 |

Elimination Reactions to Form Alkenes

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1-(prop-2-en-1-yl)-1H-benzotriazole. This reaction involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, with the simultaneous departure of the bromide ion. Common bases used for this purpose include potassium tert-butoxide or sodium hydride. The regioselectivity of this elimination exclusively leads to the formation of the terminal alkene.

Table 2: Typical Conditions for Elimination Reaction This table illustrates a plausible reaction based on general principles of elimination reactions.

| Base | Solvent | Temperature | Product |

| Potassium tert-butoxide | tert-Butanol | Reflux | 1-(prop-2-en-1-yl)-1H-benzotriazole |

Formation of Organometallic Reagents

The bromine atom of this compound can be replaced by a metal, leading to the formation of valuable organometallic reagents. The most common examples are Grignard and organolithium reagents.

The preparation of the Grignard reagent, (3-(1H-benzotriazol-1-yl)propyl)magnesium bromide, involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane. google.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.orgyoutube.com

Similarly, an organolithium reagent can be prepared by reacting this compound with two equivalents of lithium metal in a non-polar solvent like pentane (B18724) or hexane. These organometallic reagents are powerful nucleophiles and strong bases, enabling a wide range of subsequent reactions, such as carbon-carbon bond formation with carbonyl compounds or other electrophiles.

Transformations Involving the Benzotriazole Ring as a Leaving Group

The benzotriazole moiety is a good leaving group in certain reactions, particularly those involving the loss of molecular nitrogen (N₂). This property has been exploited in various synthetic methodologies to construct complex heterocyclic systems and functionalized aromatic compounds.

Denitrogenative Reactions

Upon thermal or photochemical induction, 1-alkyl-1H-benzotriazoles can undergo denitrogenation, extruding a molecule of nitrogen gas to form a reactive diradical intermediate. libretexts.org This intermediate can then undergo a variety of transformations, most notably intramolecular cyclization. For instance, photolysis of 1-alkenyl-substituted-1,2,3-benzotriazoles can lead to the formation of indole (B1671886) derivatives. libretexts.org The nature of the substituent on the alkyl chain dictates the final product of the cyclization.

Transition metal catalysis, particularly with palladium, has also been employed to promote denitrogenative functionalization of benzotriazoles. guidechem.comnih.gov These reactions often proceed through the formation of an ortho-amino arenediazonium intermediate, which then loses nitrogen and participates in coupling reactions. uq.edu.au

Ring-Opening and Rearrangement Pathways

The benzotriazole ring can undergo ring-opening reactions under certain conditions. uq.edu.aunih.gov This process can be initiated by the formation of a Dimroth-type equilibrium, leading to an ortho-amino arenediazonium or an α-diazo-imine species. uq.edu.au These reactive intermediates can then be trapped by various nucleophiles or undergo further rearrangements.

For example, the ring-opening of benzotriazoles can be utilized in the synthesis of diverse heterocyclic structures and ortho-amino arene derivatives. uq.edu.au While specific examples for this compound are not extensively documented, the general reactivity patterns of N-alkylbenzotriazoles suggest that such transformations are plausible. researchgate.net For instance, the reaction of N-substituted benzotriazoles with certain reagents can lead to ring-opened products that can be further manipulated.

Reactivity of the Benzotriazole Nitrogen Atoms

The benzotriazole ring system in this compound contains three nitrogen atoms, each with distinct electronic properties that influence their reactivity towards various reagents. The N-1 position is already substituted with the 3-bromopropyl group, leaving the N-2 and N-3 atoms available for further functionalization.

N-Alkylation and N-Acylation Tendencies

The lone pair of electrons on the nitrogen atoms of the benzotriazole ring allows for further N-alkylation and N-acylation reactions. The substitution of the 3-bromopropyl group at the N-1 position influences the regioselectivity of subsequent reactions.

N-Alkylation: Further alkylation of this compound can lead to the formation of quaternary benzotriazolium salts. The reaction with alkyl halides typically occurs at one of the available nitrogen atoms, with the exact position depending on the reaction conditions and the nature of the alkylating agent. Generally, N-alkylation of 1-substituted benzotriazoles can be challenging and may result in a mixture of products. However, specific protocols using strong bases like sodium hydride in solvents like tetrahydrofuran (THF) have been shown to favor N-1 alkylation in unsubstituted benzotriazoles, suggesting that the N-2 and N-3 positions in our title compound would be the likely sites for further alkylation. nih.gov

N-Acylation: The nitrogen atoms of the benzotriazole ring can also be acylated using acyl chlorides or anhydrides. N-acylbenzotriazoles are well-established as effective acylating agents in their own right. gsconlinepress.com The acylation of this compound would likely proceed at either the N-2 or N-3 position, yielding a more complex acylated derivative. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

| Reaction Type | Reagent | Potential Product | General Observations |

| N-Alkylation | Alkyl Halide (R-X) | 1-(3-bromopropyl)-3-alkyl-1H-benzotriazol-3-ium halide | Formation of quaternary salts. |

| N-Acylation | Acyl Chloride (RCOCl) | This compound-3-carbaldehyde | Acylation at available nitrogen positions. |

Protonation and Deprotonation Equilibria

The benzotriazole moiety exhibits both weakly basic and acidic properties.

Protonation: The nitrogen atoms can be protonated by strong acids, forming benzotriazolium salts. The pKa of the conjugate acid of 1H-benzotriazole is around 0.42, indicating that it is a weak base. The specific pKa for this compound is not widely reported but is expected to be in a similar range.

Deprotonation: The N-H proton in unsubstituted benzotriazole is weakly acidic, with a pKa of approximately 8.2. scispace.com In the case of this compound, there is no N-H proton available for deprotonation on the benzotriazole ring itself. However, the presence of the electron-withdrawing benzotriazole ring can influence the acidity of the protons on the adjacent methylene (B1212753) group of the propyl chain, though this effect is generally weak.

Advanced Coupling Reactions Utilizing the Compound

The presence of the bromo-functional group on the propyl chain makes this compound a suitable substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in the propyl chain is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles for cross-coupling reactions.

Suzuki-Miyaura Coupling: While there are no direct reports of Suzuki-Miyaura coupling specifically with this compound, the general mechanism involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. It is conceivable that the bromopropyl group could participate in such a reaction to form a new carbon-carbon bond, extending the propyl chain.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The bromopropyl group of the title compound could potentially undergo a Heck-type reaction with an alkene, leading to the formation of a more complex unsaturated derivative.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Similar to the other coupling reactions, the bromo-substituent offers a handle for potential Sonogashira coupling, which would introduce an alkyne moiety into the molecule.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product Structure |

| Suzuki-Miyaura | Organoboron (R'-B(OR)2) | Pd catalyst, Base | 1-(3-R'-propyl)-1H-benzotriazole |

| Heck | Alkene (R''-CH=CH2) | Pd catalyst, Base | 1-(4-R''-but-3-en-1-yl)-1H-benzotriazole |

| Sonogashira | Terminal Alkyne (R'''-C≡CH) | Pd/Cu catalyst, Base | 1-(5-R'''-pent-4-yn-1-yl)-1H-benzotriazole |

Functionalization through Click Chemistry Analogs (where applicable)

The versatility of this compound extends to its use as a precursor for molecules suitable for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. A key example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

To utilize this compound in a CuAAC reaction, it must first be converted into either an azide or an alkyne derivative. A common and straightforward transformation is the conversion of the bromide to an azide by reaction with sodium azide. This produces 1-(3-azidopropyl)-1H-benzotriazole. This azido-functionalized benzotriazole can then readily participate in CuAAC reactions with a variety of terminal alkynes to form 1,4-disubstituted 1,2,3-triazole rings, linking the benzotriazole moiety to another molecule of interest. This strategy is widely employed in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Analytical and Spectroscopic Characterization of 1 3 Bromopropyl 1h Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-(3-bromopropyl)-1H-benzotriazole, providing detailed information about the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the benzotriazole (B28993) ring and the 3-bromopropyl side chain. The aromatic region typically shows a complex pattern for the four protons on the benzene (B151609) ring. These protons, often labeled H-4, H-5, H-6, and H-7, exhibit chemical shifts in the range of approximately δ 7.3 to δ 8.1 ppm. The specific shifts and coupling patterns depend on the solvent used. For instance, in a solvent like CDCl₃, the H-4 and H-7 protons are deshielded and appear at lower fields compared to the H-5 and H-6 protons.

The aliphatic protons of the 3-bromopropyl group give rise to three distinct signals. The methylene (B1212753) group attached to the benzotriazole nitrogen (N-CH₂) typically appears as a triplet around δ 4.7-4.8 ppm. The central methylene group (-CH₂-) of the propyl chain resonates as a multiplet (often a quintet) in the range of δ 2.5-2.6 ppm. The terminal methylene group attached to the bromine atom (CH₂-Br) is also observed as a triplet, typically found at approximately δ 3.4-3.5 ppm due to the electron-withdrawing effect of the bromine atom.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

| H-4, H-7 (Aromatic) | 7.8 - 8.1 | Multiplet |

| H-5, H-6 (Aromatic) | 7.3 - 7.6 | Multiplet |

| N-CH₂ (Propyl) | 4.7 - 4.8 | Triplet |

| -CH₂- (Propyl) | 2.5 - 2.6 | Multiplet/Quintet |

| CH₂-Br (Propyl) | 3.4 - 3.5 | Triplet |

| Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The benzotriazole ring carbons show signals in the aromatic region, typically between δ 110 and δ 145 ppm. The two carbons of the benzene ring that are fused to the triazole ring (C-7a and C-3a) are quaternary and have distinct chemical shifts. The other four aromatic carbons (C-4, C-5, C-6, C-7) can be distinguished based on their electronic environments.

The three carbon atoms of the bromopropyl side chain are observed in the aliphatic region of the spectrum. The carbon attached to the benzotriazole nitrogen (N-CH₂) typically appears around δ 45-46 ppm. The central carbon (-CH₂-) is found at approximately δ 32-33 ppm, and the carbon bonded to the bromine atom (CH₂-Br) is located at a similar shift, around δ 30-31 ppm.

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| C-4, C-7 (Aromatic) | ~127-128 |

| C-5, C-6 (Aromatic) | ~124-125 |

| C-7a, C-3a (Aromatic, Quaternary) | ~133, ~145 |

| N-CH₂ (Propyl) | 45-46 |

| -CH₂- (Propyl) | 32-33 |

| CH₂-Br (Propyl) | 30-31 |

| Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. |

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would show correlations between the adjacent methylene groups of the propyl chain (N-CH₂ with -CH₂-, and -CH₂- with CH₂-Br), confirming their connectivity. It also helps in assigning the coupled protons within the aromatic ring system. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal at δ 4.7-4.8 ppm would correlate with the carbon signal at δ 45-46 ppm, confirming this as the N-CH₂ group. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ugm.ac.id It is crucial for identifying the connectivity across quaternary carbons and heteroatoms. For instance, the protons of the N-CH₂ group would show a correlation to the quaternary carbons (C-7a and C-3a) of the benzotriazole ring, confirming the attachment point of the propyl chain to the nitrogen atom. ugm.ac.id

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

The IR spectrum of this compound would exhibit several key absorption bands. chemicalbook.comnist.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the benzotriazole ring system appear in the 1450-1620 cm⁻¹ region. The aliphatic C-H stretching of the propyl chain is seen in the 2850-2960 cm⁻¹ range. A key vibrational mode is the C-Br stretch, which is expected to appear in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹.

Raman spectroscopy provides similar but often complementary information. Non-polar bonds, like the C=C bonds in the benzene ring, tend to give strong Raman signals. Shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) is a powerful technique that has been used to study the interaction of benzotriazole with surfaces, indicating the characteristic vibrational modes of the molecule. illinois.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR |

| Aliphatic C-H Stretch | 2850 - 2960 | IR |

| C=C and C=N Stretch (Ring) | 1450 - 1620 | IR, Raman |

| CH₂ Bending | ~1465 | IR |

| C-N Stretch | 1100 - 1300 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

| Note: Wavenumbers are approximate and can be influenced by the physical state of the sample. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pattern upon ionization. nist.govnih.gov For this compound, the molecular formula is C₉H₁₀BrN₃.

The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺. A key feature is the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (i.e., [M]⁺ and [M+2]⁺). docbrown.info

Common fragmentation pathways include the loss of the bromine atom or the entire bromopropyl chain. The base peak, the most intense peak in the spectrum, is often the fragment resulting from the cleavage of the C-Br bond, leading to a [C₉H₁₀N₃]⁺ ion. Another significant fragment would correspond to the benzotriazole cation, formed by the cleavage of the N-C bond of the propyl chain.

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Orbitrap mass spectrometry, provides a highly accurate mass measurement of the molecular ion. uva.nlnih.gov This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₀⁷⁹BrN₃), the calculated exact mass is approximately 239.0062 g/mol . HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity. uva.nl This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. ufz.de

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In the case of this compound, MS/MS analysis provides valuable information about the connectivity of the atoms and the stability of different parts of the molecule.

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound is selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several characteristic product ions. The fragmentation pathways are generally predictable based on the structure of the parent molecule, which consists of a benzotriazole ring system and a 3-bromopropyl side chain.

A primary fragmentation pathway involves the cleavage of the bond between the propyl chain and the benzotriazole nitrogen atom. This can result in the formation of a protonated benzotriazole ion and a neutral bromopropane molecule, or the bromopropyl cation and a neutral benzotriazole molecule. Another significant fragmentation is the loss of a bromine radical, leading to a stable cation. Further fragmentation of the benzotriazole ring itself can also occur, typically involving the loss of a nitrogen molecule (N₂).

The expected major fragmentation patterns and the corresponding m/z values are summarized in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | m/z of Fragment Ion |

| 240/242 [M+H]⁺ | [C₆H₅N₃+H]⁺ | Protonated Benzotriazole | 120 |

| 240/242 [M+H]⁺ | [C₃H₆Br]⁺ | 3-Bromopropyl cation | 121/123 |

| 240/242 [M+H]⁺ | [M-Br]⁺ | C₉H₁₀N₃⁺ | 160 |

| 120 | [C₆H₅]⁺ | Phenyl cation | 77 |

| 120 | [C₄H₃]⁺ | Butadienyl cation | 51 |

Note: The presence of bromine results in isotopic peaks with a characteristic ~1:1 ratio for ions containing a bromine atom (⁷⁹Br and ⁸¹Br).

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure would reveal key parameters such as bond lengths, bond angles, and torsion angles. The benzotriazole ring is expected to be planar. The propyl chain, being flexible, can adopt various conformations. The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic benzotriazole rings of adjacent molecules. These interactions play a crucial role in stabilizing the crystal lattice. The dihedral angle between the benzotriazole ring and the plane of the propyl chain would be a key feature determined by X-ray analysis.

A hypothetical table of crystallographic data is presented below based on typical values for similar organic compounds.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8-12 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound from reaction mixtures and for quantitative analysis. Both gas chromatography and liquid chromatography are suitable methods.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The choice of the column is critical for achieving good separation. A non-polar or medium-polarity column is generally suitable.

A typical GC method would involve a temperature-programmed oven to ensure the elution of the compound as a sharp peak. The retention time is a characteristic property of the compound under specific GC conditions. Mass spectrometry (GC-MS) is often coupled with GC to provide mass information for peak identification.

Below is a table outlining a potential GC method for the analysis of this compound.

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Retention Time | 10-15 min |

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and reproducibility. Detection is commonly achieved using a UV detector, as the benzotriazole ring is a strong chromophore.

A representative LC method is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Expected Retention Time | 8-12 min |

Theoretical and Computational Chemistry Investigations of 1 3 Bromopropyl 1h Benzotriazole

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For 1-(3-bromopropyl)-1H-benzotriazole, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of its electronic makeup. researchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzotriazole (B28993) ring, indicating its propensity to act as an electron donor. Conversely, the LUMO is likely to be distributed over the triazole ring and the bromopropyl side chain, particularly the C-Br bond, highlighting its capacity as an electron acceptor. A smaller HOMO-LUMO gap suggests higher reactivity, making the molecule more susceptible to chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Benzotriazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Benzotriazole | -6.5 | -0.2 | 6.3 |

| 1-Methyl-1H-benzotriazole | -6.3 | -0.1 | 6.2 |

| This compound (Estimated) | -6.4 | -0.5 | 5.9 |

Note: The values for this compound are estimated based on trends observed in related benzotriazole derivatives. Actual values would require specific DFT calculations.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The nitrogen atoms of the triazole ring are anticipated to be the most electron-rich areas, depicted as red or yellow regions on the MEP map, making them susceptible to electrophilic attack. The hydrogen atoms of the benzene (B151609) ring and the propyl chain, along with the area around the bromine atom due to the σ-hole effect, would exhibit positive potential (blue regions), indicating them as sites for nucleophilic attack. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 3-bromopropyl side chain allows this compound to adopt various conformations. Conformational analysis, often performed using computational methods, helps identify the most stable conformers and understand the energy landscape of the molecule. The dihedral angles involving the propyl chain and its connection to the benzotriazole ring are key parameters in this analysis.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, considering its interactions with its environment (e.g., a solvent or a biological receptor). researchgate.netfrontiersin.org For this compound, MD simulations can reveal the flexibility of the side chain, its preferred orientations, and potential intermolecular interactions, such as hydrogen bonding or halogen bonding. researchgate.net These simulations are particularly useful in understanding how the molecule might interact with other molecules, which is crucial for applications in materials science and drug design. acs.org

Reaction Mechanism Elucidation via Computational Pathways

A common reaction involving this molecule is nucleophilic substitution at the carbon atom bonded to the bromine. Theoretical calculations can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. DFT studies can help determine whether the reaction proceeds via an SN1 or SN2 mechanism by calculating the energies of the respective intermediates and transition states.

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netrsc.org

For this compound, DFT calculations can predict the chemical shifts of the ¹H and ¹³C atoms. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often be explained by considering solvent effects or the presence of different conformers.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These theoretical frequencies, when appropriately scaled, can aid in the assignment of the experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds within the benzotriazole ring and the bromopropyl chain.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Aromatic Protons | 7.2 - 8.0 |

| N-CH₂ Protons | 4.5 - 4.7 |

| -CH₂- Protons | 2.3 - 2.5 |

| CH₂-Br Protons | 3.4 - 3.6 |

| ¹³C NMR Chemical Shift (ppm) | |

| Aromatic Carbons | 110 - 145 |

| N-CH₂ Carbon | 45 - 50 |

| -CH₂- Carbon | 30 - 35 |

| CH₂-Br Carbon | 30 - 35 |

| Key IR Frequencies (cm⁻¹) | |

| C-H (Aromatic) Stretch | 3050 - 3150 |

| C-H (Aliphatic) Stretch | 2850 - 3000 |

| C=C (Aromatic) Stretch | 1450 - 1600 |

| N=N Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 600 |

Note: These are illustrative values and the actual spectroscopic data would be obtained from specific computational calculations and experimental measurements.

Exploration of 1 3 Bromopropyl 1h Benzotriazole in Materials Science Applications Non Biological

Precursor in Polymer Chemistry and Functional Materials

The benzotriazole (B28993) unit is a key component in a variety of functional polymers, particularly in the realm of organic electronics. While direct polymerization of 1-(3-bromopropyl)-1H-benzotriazole is not extensively documented, its structure lends itself to several polymerization strategies for creating functional materials. The presence of the reactive bromo- a functional group that can be readily converted to other reactive moieties, opens up numerous possibilities for incorporating the benzotriazole unit into polymer chains.

One major application of benzotriazole-containing polymers is in organic light-emitting diodes (OLEDs). These polymers often feature a donor-acceptor (D-A) architecture to tune their electronic and optical properties. The electron-deficient nature of the benzotriazole unit makes it an excellent acceptor component in such polymers. For instance, π-conjugated polymers incorporating benzotriazole units have been synthesized and shown to exhibit promising green and red luminescence in OLED devices.

The synthesis of these polymers can be achieved through various cross-coupling reactions. While not directly utilizing this compound, these methods highlight the importance of the benzotriazole core in designing emissive polymers. The bromopropyl group in this compound could serve as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined block copolymers with tailored properties.

Furthermore, the benzotriazole moiety can be incorporated as a pendant group on a polymer backbone. For example, acrylic polymers with benzotriazole pendant groups have been synthesized, demonstrating the feasibility of attaching this versatile heterocycle to a polymer chain. researchgate.net this compound is an ideal candidate for such "grafting-to" or "grafting-from" approaches. In a "grafting-to" method, a pre-synthesized polymer with a suitable functional group could react with the bromopropyl group of the benzotriazole derivative. osti.gov Conversely, in a "grafting-from" approach, the bromopropyl group could be used to initiate the polymerization of other monomers from a surface or another polymer backbone. osti.gov

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Description | Potential Application |

| Chain-growth Polymerization | The bromopropyl group can be converted to a monomeric unit (e.g., a vinyl or acrylate (B77674) group) and then copolymerized with other monomers. | Synthesis of random or alternating copolymers with tunable properties. |

| Controlled Radical Polymerization (e.g., ATRP) | The bromo group can act as an initiator for the controlled polymerization of various monomers, leading to well-defined polymer architectures. | Creation of block copolymers for self-assembling materials and nanostructures. |

| "Grafting-to" Reactions | Pre-synthesized polymers with nucleophilic groups can be attached to a substrate or another polymer via reaction with the bromopropyl group. osti.gov | Surface modification and the creation of functional polymer brushes. |

| "Grafting-from" Reactions | The bromopropyl group, immobilized on a surface, can initiate the polymerization of monomers from that surface. osti.govresearchgate.net | Development of robust and dense polymer coatings. |

Role in Surface Chemistry and Coatings Development

The ability to modify and control the properties of surfaces is crucial in many areas of materials science. This compound provides a valuable tool for the functionalization of various substrates, leading to the development of advanced coatings with tailored properties.

The reactive bromopropyl group can be utilized to covalently attach the benzotriazole moiety to surfaces containing suitable functional groups, such as hydroxyl or amine groups. This "grafting-to" approach allows for the creation of a robust and stable surface layer. osti.gov For instance, surfaces can be first treated with silane (B1218182) coupling agents like (3-aminopropyl)triethoxysilane to introduce amine functionalities, which can then react with this compound. researchgate.net This results in a surface decorated with benzotriazole units, which can impart specific properties such as hydrophobicity, UV resistance, or corrosion protection.

Another strategy involves the "grafting-from" technique, where the bromopropyl group is first anchored to the surface and then used to initiate polymerization, leading to the growth of polymer brushes directly from the substrate. osti.govresearchgate.netnih.gov This method allows for the formation of dense and well-controlled polymer coatings. The benzotriazole unit within these brushes can influence the surface energy, wettability, and adhesive properties of the coating.

Furthermore, the benzotriazole moiety itself is known to interact with various metal surfaces, particularly copper. irowater.comcopper.org This interaction can be exploited to form self-assembled monolayers (SAMs) on metal substrates. While the primary interaction is with the benzotriazole ring, the propyl chain can provide additional stability and control over the packing of the molecules in the monolayer.

Derivatives for Corrosion Inhibition Studies

Benzotriazole and its derivatives are renowned for their effectiveness as corrosion inhibitors, especially for copper and its alloys. irowater.comcopper.org They function by forming a protective film on the metal surface, which acts as a barrier to corrosive agents. irowater.comcopper.orgresearchgate.net The this compound molecule serves as an excellent scaffold for the synthesis of novel and potentially more effective corrosion inhibitors.

The fundamental mechanism of corrosion inhibition by benzotriazole involves the formation of a complex between the benzotriazole molecule and the metal ions on the surface. irowater.com This results in a thin, passive layer that is insoluble in many environments. copper.org The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal.

The bromopropyl group in this compound offers a convenient handle for chemical modification. Through nucleophilic substitution reactions, the bromo group can be replaced with various other functional groups to enhance the inhibitor's performance. For example, introducing thiol or amine groups can lead to stronger interactions with the metal surface. The length of the propyl chain can also influence the packing density and thickness of the protective film.

Table 2: Potential Derivatives of this compound for Corrosion Inhibition

| Derivative | Synthesis from this compound | Potential Advantage |

| 1-(3-mercaptopropyl)-1H-benzotriazole | Reaction with a sulfur nucleophile (e.g., sodium hydrosulfide). | The thiol group can form strong covalent bonds with metal surfaces like copper and gold. |

| 1-(3-aminopropyl)-1H-benzotriazole | Reaction with ammonia (B1221849) or an amine. | The amine group can enhance adsorption on the metal surface and provide additional coordination sites. |

| Quaternary ammonium (B1175870) salts | Reaction with a tertiary amine. | Increased solubility in aqueous media and potential for forming ionic interactions with the surface. |

| Thioether derivatives | Reaction with a thiol. | Can improve the hydrophobicity and thickness of the protective film. |

The effectiveness of these derivatives can be evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to determine their inhibition efficiency.

Integration into Chemical Sensors and Detection Systems

The development of sensitive and selective chemical sensors is a rapidly growing field. The unique properties of the benzotriazole moiety, particularly its ability to coordinate with metal ions, make it an attractive component for the design of chemosensors. This compound can serve as a key building block for creating such sensor molecules.

The general principle behind many chemosensors involves a receptor unit that selectively binds to a specific analyte, and a signaling unit (e.g., a fluorophore or chromophore) that produces a detectable change upon binding. The bromopropyl group of this compound provides a convenient linker to attach the benzotriazole receptor to a signaling molecule.

For instance, the benzotriazole unit can act as a recognition site for metal ions like Cu²⁺, Zn²⁺, or Hg²⁺. Upon coordination of the metal ion to the nitrogen atoms of the benzotriazole ring, a change in the electronic properties of the molecule can occur. If the benzotriazole is conjugated to a fluorophore, this binding event can lead to a change in the fluorescence intensity or wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

The synthesis of such sensors would involve reacting this compound with a signaling molecule that has a suitable functional group for nucleophilic substitution, such as a hydroxyl or amine group. This modular approach allows for the facile creation of a library of potential sensors with different signaling units to optimize their sensitivity and selectivity for various analytes.

Table 3: Components of a Potential Chemosensor Based on this compound

| Component | Function | Example Moiety |

| Receptor | Selectively binds to the target analyte. | 1H-Benzotriazole |

| Linker | Covalently connects the receptor and the signaling unit. | Propyl chain |

| Signaling Unit | Produces a detectable signal upon analyte binding. | Fluorescein, Rhodamine, Naphthalimide |

Environmental Chemical Considerations and Transformation Pathways of Benzotriazole Derivatives General Context

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes such as hydrolysis and oxidation.

Hydrolysis: The basic benzotriazole (B28993) structure lacks functional groups that are readily hydrolyzable. nih.gov However, the propyl bromide group in 1-(3-bromopropyl)-1H-benzotriazole introduces a potential site for hydrolysis. While specific studies on this compound are absent, analogous alkyl halides can undergo hydrolysis to form the corresponding alcohol, in this case, 1-(3-hydroxypropyl)-1H-benzotriazole. The rate of this reaction would be dependent on environmental conditions such as pH and temperature. Acid-catalysed hydrolysis has been studied for various benzotriazole nucleosides, indicating that the stability of the N-substituent bond can be influenced by pH. mdpi.com

Oxidation: Advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) have been shown to effectively degrade benzotriazoles. doaj.orgresearchgate.net Studies on 1H-benzotriazole (BTri) and 4-methyl-1H-benzotriazole (4-TTri) have demonstrated that •OH-based AOPs can lead to their degradation, with reaction rates increasing with temperature. doaj.org The primary degradation pathway involves the addition of hydroxyl radicals to the benzene (B151609) ring, forming hydroxylated intermediates. doaj.orgresearchgate.net These intermediates can undergo further oxidation, leading to the opening of the aromatic ring and eventual mineralization. researchgate.net For instance, the degradation of BTri by sulfate (B86663) radical-based AOPs has also been proven effective, though the kinetics can be significantly influenced by the water matrix composition, including the presence of ions like chloride and bicarbonate. wright.edu

Photochemical Transformation Pathways

Photochemical transformation, or photolysis, is a key degradation pathway for many organic pollutants in sunlit surface waters.

The photochemistry of benzotriazole derivatives has been extensively studied. nih.gov Irradiation with UV light can cause the extrusion of a nitrogen molecule (N₂) from the triazole ring, generating a highly reactive 1,3-diradical intermediate. nih.gov The fate of this intermediate determines the subsequent transformation products.

For the parent compound, 1H-benzotriazole, direct photolysis in aqueous solutions under UV irradiation leads to transformation, with half-lives ranging from a few hours to over a day depending on conditions like pH and the presence of other substances. nih.govnih.gov The degradation rate generally decreases as the pH increases. wright.edunih.gov The process does not typically lead to complete mineralization but rather to the formation of various transformation products, including aniline (B41778) and phenazine. wright.edu

In the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation is significantly enhanced. Photocatalytic degradation of 1H-benzotriazole and tolyltriazole (B104456) has been shown to lead to complete mineralization under certain conditions. The presence of naturally occurring photosensitizers in water, such as nitrate (B79036) and dissolved organic matter (DOM), can also influence photochemical processes. However, some studies have shown that benzotriazoles themselves can act as photostabilizers, reducing the photochemical activity of these sensitizers and thereby increasing the persistence of other pollutants. nih.gov

The specific photochemical behavior of this compound would likely involve the initial photolytic cleavage of the triazole ring, similar to other 1-substituted benzotriazoles. The subsequent reactions of the resulting diradical would determine the final transformation products.

Chemical Stability and Persistence in Environmental Matrices

Benzotriazoles are generally considered to be persistent in the environment due to their resistance to biodegradation and chemical degradation under typical environmental conditions. nih.govresearchgate.net

Water: Many benzotriazole derivatives are highly soluble in water and are only partially removed in conventional wastewater treatment plants (WWTPs), leading to their release into aquatic environments. nih.govnih.gov Studies have reported long half-lives for 1H-benzotriazole in aquatic systems, with one study estimating 114 days under aerobic conditions. researchgate.net Their stability in water contributes to their widespread detection in rivers and groundwater. nih.gov

Soil and Sediment: The fate of benzotriazoles in soil and sediment is influenced by sorption processes. While some benzotriazoles are mobile in soil, others can accumulate in sediments. researchgate.net Their persistence in these matrices is a concern, as sediments can act as long-term reservoirs of these contaminants. researchgate.net The specific properties of this compound, such as its polarity and octanol-water partition coefficient, would dictate its tendency to sorb to soil and sediment particles.

Analytical Methodologies for Environmental Monitoring of Benzotriazoles

The detection and quantification of benzotriazoles in environmental samples at trace levels require sensitive analytical methods. The most common techniques involve a sample preparation step followed by chromatographic separation and detection.

Sample Preparation: For aqueous samples, solid-phase extraction (SPE) is the most widely used technique to extract and concentrate benzotriazoles from the water matrix. Other methods include dispersive liquid-liquid microextraction (DLLME). For solid matrices like soil, sediment, and biosolids, pressurized liquid extraction (PLE) or ultrasound-assisted solvent extraction (UASE) are commonly employed.

Chromatographic Analysis:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most frequent determination technique for benzotriazoles due to their polarity and relatively low volatility. LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the detection of benzotriazoles at nanogram-per-liter (ng/L) concentrations in water samples. researchgate.net High-resolution mass spectrometry, such as time-of-flight (TOF-MS), is also used for accurate mass measurements and identification of unknown transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar benzotriazoles, GC-MS can also be used, often requiring a derivatization step to increase the volatility of the analytes. GC-MS offers excellent separation for isomers, such as 4-methyl- and 5-methyl-1H-benzotriazole.

The table below summarizes typical analytical methods used for benzotriazole derivatives.

Table 1: Common Analytical Methodologies for Benzotriazole Derivatives

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limits | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS | Water, Wastewater | Solid-Phase Extraction (SPE) | 0.21 - 14.1 ng/L | researchgate.net |

| GC-MS/MS | Water, Biosolids | SPE, Pressurized Liquid Extraction (PLE) | 0.29 - 11.02 ng/L (Water), 0.33 - 8.23 ng/g (Biosolids) | |

| LC-TOF-MS | Water | Microextraction with PES sorbent | 5 - 100 ng/L | |

| GC-MS | Water | Acetylation-DLLME | 7 - 80 ng/L |

Q & A

Q. What are the established synthetic routes for 1-(3-bromopropyl)-1H-benzotriazole, and how can reaction efficiency be optimized?

The compound is commonly synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high regioselectivity. Key parameters for optimization include:

- Catalyst loading : 1–5 mol% Cu(I) salts (e.g., CuBr).

- Solvent : Polar aprotic solvents (e.g., DMF, THF) at 60–80°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitoring reaction progress via TLC or LC-MS is critical to minimize by-products like unreacted azides or alkynes.

Q. What characterization techniques are most effective for confirming the structure of this compound?

- X-ray crystallography : Provides definitive proof of molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 5.658 Å, b = 9.688 Å, and c = 10.191 Å have been reported .

- NMR spectroscopy : Key signals include aromatic protons (δ 7.4–8.2 ppm for benzotriazole) and alkyl chain protons (δ 3.5–3.8 ppm for -CH2-Br) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 267.14 for C10H11BrN4) .

Q. What are the key physicochemical properties influencing its application in coordination chemistry?

- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in water.

- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

- Ligand behavior : The benzotriazole moiety acts as a π-acceptor, while the bromopropyl chain enables functionalization via nucleophilic substitution .

Advanced Research Questions

Q. How do reaction conditions influence the formation of by-products during the synthesis of this compound derivatives?

By-products arise from:

- Incomplete reduction : Observed in nitro-group reductions using SnCl2, leading to intermediates like 1-(2-aminoaryl)-1H-benzotriazoles.

- Alkylation side reactions : Competing pathways under high temperatures (>80°C) or excess alkylating agents. Mitigation strategies include:

- Temperature control : Maintain reactions at 60–70°C.

- Stoichiometric precision : Use 1.1–1.2 equivalents of alkyl bromides to avoid over-alkylation .

Q. What intermolecular interactions govern the crystal packing of this compound derivatives?

X-ray studies reveal:

- π-π stacking : Centroid distances of 3.7–4.7 Å between benzotriazole and aromatic rings.

- C–H⋯N interactions : Stabilize anti-conformations between pyridine and triazole nitrogen atoms.

- Halogen bonding : Bromine atoms participate in weak Br⋯N contacts (3.2–3.5 Å), influencing supramolecular assembly .

Q. How can computational methods (e.g., DFT) aid in predicting reactivity and electronic properties?

- Reactivity prediction : DFT at the B3LYP/6-311G+(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Solvatochromism : TD-DFT models UV-Vis shifts in different solvents, correlating with experimental λmax values.

- Non-covalent interactions : Reduced density gradient (RDG) analysis maps steric and π-stacking effects .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Melting point variability : Differences arise from polymorphic forms (e.g., 136–139°C vs. 154–156°C for amino-substituted derivatives). Use DSC to identify polymorphs.

- NMR shifts : Solvent effects (e.g., DMSO vs. CDCl3) and concentration-dependent aggregation can alter signals. Standardize solvent systems for comparisons .

Q. What strategies validate the purity of this compound in catalytic applications?

- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients.

- Elemental analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C 44.97%, H 4.15%, N 20.97%, Br 29.91%) .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous environments?

- Hydrolysis risk : Avoid prolonged exposure to moisture; store under inert gas (N2/Ar).

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.

- Waste disposal : Neutralize brominated by-products with NaHCO3 before disposal .

Application-Oriented Questions

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or supramolecular catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.